N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-9H-fluorene-2-sulfonamide
Description
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-9H-fluorene-2-sulfonamide is a complex organic compound that features a combination of imidazo[1,2-a]pyrimidine and fluorene sulfonamide moieties
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-9H-fluorene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2S/c30-32(31,21-9-10-23-19(15-21)13-17-5-1-2-8-22(17)23)28-20-7-3-6-18(14-20)24-16-29-12-4-11-26-25(29)27-24/h1-12,14-16,28H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISKVMZCFKMDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NC4=CC=CC(=C4)C5=CN6C=CC=NC6=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-9H-fluorene-2-sulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile and enolizable C–H activated acidic compounds in the presence of sodium carbonate . This method provides mild reaction conditions and moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-9H-fluorene-2-sulfonamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-9H-fluorene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-9H-fluorene-2-sulfonamide involves its interaction with specific molecular targets. For instance, the imidazo[1,2-a]pyrimidine scaffold can form hydrogen bonds and π-π stacking interactions with target proteins, influencing their activity . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine-based pyran analogs: These compounds share the imidazo[1,2-a]pyrimidine core and have similar biological activities.
N-(pyridin-2-yl)amides: These compounds also feature nitrogen-containing heterocycles and have been studied for their medicinal properties.
Uniqueness
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-9H-fluorene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its dual functionality as both an imidazo[1,2-a]pyrimidine and a fluorene sulfonamide makes it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
